molecular formula C13H13ClN4 B092526 1,3-Diamino-5-methylphenazinium chloride CAS No. 1084-43-1

1,3-Diamino-5-methylphenazinium chloride

Cat. No.: B092526
CAS No.: 1084-43-1
M. Wt: 260.72 g/mol
InChI Key: ULNMZMBBJRBGLM-UHFFFAOYSA-N
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Description

1,3-Diamino-5-methylphenazinium chloride is a chemical compound with the molecular formula C13H13ClN4. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound is known for its vibrant color and is used in various scientific and industrial applications .

Preparation Methods

The synthesis of 1,3-Diamino-5-methylphenazinium chloride can be achieved through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene derivatives. This method typically requires the use of oxidizing agents such as ferric chloride or potassium permanganate under controlled conditions . Industrial production methods may involve large-scale oxidative cyclization processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Diamino-5-methylphenazinium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different phenazine derivatives. Common oxidizing agents include hydrogen peroxide and potassium dichromate.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride is often used as a reducing agent.

    Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted phenazines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phenazine derivatives, while substitution reactions can produce a range of substituted phenazines.

Scientific Research Applications

1,3-Diamino-5-methylphenazinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diamino-5-methylphenazinium chloride involves its interaction with biological molecules. In antimicrobial applications, it disrupts microbial cell membranes and interferes with cellular processes. The compound’s molecular targets include enzymes and proteins involved in cellular respiration and DNA replication . The pathways involved in its action are primarily related to oxidative stress and inhibition of key metabolic enzymes.

Comparison with Similar Compounds

1,3-Diamino-5-methylphenazinium chloride can be compared with other phenazine derivatives such as:

What sets this compound apart is its unique combination of amino and methyl groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

1084-43-1

Molecular Formula

C13H13ClN4

Molecular Weight

260.72 g/mol

IUPAC Name

5-methylphenazin-5-ium-1,3-diamine;chloride

InChI

InChI=1S/C13H12N4.ClH/c1-17-11-5-3-2-4-10(11)16-13-9(15)6-8(14)7-12(13)17;/h2-7H,1H3,(H3,14,15);1H

InChI Key

ULNMZMBBJRBGLM-UHFFFAOYSA-N

SMILES

C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-]

Canonical SMILES

C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-]

1084-43-1

Synonyms

1,3-diamino-5-methylphenazinium chloride

Origin of Product

United States

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